molecular formula C24H20N2O3S B11131986 (2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

(2E)-6-benzyl-5-methyl-2-[4-(prop-2-en-1-yloxy)benzylidene]-7H-[1,3]thiazolo[3,2-a]pyrimidine-3,7(2H)-dione

Cat. No.: B11131986
M. Wt: 416.5 g/mol
InChI Key: BUHJUJGGZLVVBN-RCCKNPSSSA-N
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Description

(2E)-6-BENZYL-5-METHYL-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE is a complex organic compound belonging to the thiazolopyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-6-BENZYL-5-METHYL-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate thiazole and pyrimidine precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-6-BENZYL-5-METHYL-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

(2E)-6-BENZYL-5-METHYL-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE has various applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2E)-6-BENZYL-5-METHYL-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiazolopyrimidines: Compounds with similar thiazole and pyrimidine ring structures.

    Benzyl-substituted compounds: Molecules with benzyl groups attached to different core structures.

    Methoxyphenyl derivatives: Compounds containing methoxyphenyl groups.

Uniqueness

(2E)-6-BENZYL-5-METHYL-2-{[4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-2H,3H,7H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-3,7-DIONE stands out due to its unique combination of structural features, which contribute to its distinct chemical properties and potential applications. Its specific substituents and fused ring system make it a valuable compound for various research and industrial purposes.

Properties

Molecular Formula

C24H20N2O3S

Molecular Weight

416.5 g/mol

IUPAC Name

(2E)-6-benzyl-5-methyl-2-[(4-prop-2-enoxyphenyl)methylidene]-[1,3]thiazolo[3,2-a]pyrimidine-3,7-dione

InChI

InChI=1S/C24H20N2O3S/c1-3-13-29-19-11-9-18(10-12-19)15-21-23(28)26-16(2)20(22(27)25-24(26)30-21)14-17-7-5-4-6-8-17/h3-12,15H,1,13-14H2,2H3/b21-15+

InChI Key

BUHJUJGGZLVVBN-RCCKNPSSSA-N

Isomeric SMILES

CC1=C(C(=O)N=C2N1C(=O)/C(=C\C3=CC=C(C=C3)OCC=C)/S2)CC4=CC=CC=C4

Canonical SMILES

CC1=C(C(=O)N=C2N1C(=O)C(=CC3=CC=C(C=C3)OCC=C)S2)CC4=CC=CC=C4

Origin of Product

United States

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